- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
Il Methyl α-D-Glucopiranoside è un composto organico appartenente alla classe dei glicosidi, derivato dal glucosio con un gruppo metile legato all'ossidrile anomerico in configurazione α. Questo composto è ampiamente utilizzato in chimica organica e biochimica come standard di riferimento per l'analisi di carboidrati e nello studio dei meccanismi enzimatici. La sua struttura stabile e la purezza elevata lo rendono ideale per applicazioni in ricerca, come la sintesi di oligosaccaridi e l'analisi di glicoproteine. Inoltre, la sua solubilità in acqua e solventi organici facilita l'uso in diverse condizioni sperimentali. Grazie alla sua specificità e riproducibilità, è un reagente affidabile in studi glicomici e nella caratterizzazione di enzimi glicosidici.
Methyl a-D-Glucopyranoside structure
Product Name:Methyl a-D-Glucopyranoside
Numero CAS:97-30-3
MF:C7H14O6
MW:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318
Update Time:2026-03-30
Methyl a-D-Glucopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- Chiave InChI: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- Sorrisi: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
Proprietà calcolate
- Massa esatta: 194.07900
- Massa monoisotopica: 194.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.2
- Superficie polare topologica: 99.4
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1,46 g/cm3
- Punto di fusione: 167.0 to 170.0 deg-C
- Punto di ebollizione: 389.1°C at 760 mmHg
- Punto di infiammabilità: 189.1 °C
- Indice di rifrazione: 157.5 ° (C=10, H2O)
- Coefficiente di ripartizione dell'acqua: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogP: -2.56730
- Merck: 6080
- Sensibilità: Hygroscopic
- pka: pKa (25°): 13.71
- Rotazione specifica: 158.9 º (c=10, water)
- Solubilità: Non determinato
Methyl a-D-Glucopyranoside Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germania:3
- Istruzioni di sicurezza: S24/25
- CODICI DEL MARCHIO F FLUKA:3-10
- Codice delle condizioni regolamentari:Classe Q (zuccheri, alcaloidi, antibiotici, ormoni)
- TSCA:Yes
- Condizioni di conservazione:Inert atmosphere,Room Temperature
Methyl a-D-Glucopyranoside Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0228-500G |
Methyl α-D-Glucopyranoside |
97-30-3 | >98.0%(GC) | 500g |
¥555.00 | 2024-04-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM9872-100g |
Methyl a-D-Glucopyranoside |
97-30-3 | ≥99% | 100g |
¥190元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JM9872-500g |
Methyl a-D-Glucopyranoside |
97-30-3 | ≥99% | 500g |
¥680元 | 2023-09-15 | |
| Alichem | A119001422-1000g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 1000g |
$156.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000255-100g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 100g |
¥36 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000255-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥28 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000255-500g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 500g |
¥125 | 2024-07-19 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11156-25g |
Methyl α-D-glucopyranoside |
97-30-3 | BR,98% | 25g |
¥30.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11156-100g |
Methyl α-D-glucopyranoside |
97-30-3 | BR,98% | 100g |
¥80.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11156-500g |
Methyl α-D-glucopyranoside |
97-30-3 | BR,98% | 500g |
¥290.00 | 2021-09-02 |
Methyl a-D-Glucopyranoside Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Formic acid Solvents: Water
Riferimento
- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
Riferimento
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
Riferimento
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
Riferimento
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
Riferimento
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
Riferimento
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
Riferimento
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Methanol ; 30 min, rt
Riferimento
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
Riferimento
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
Riferimento
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Acetic acid ; 7 min, heated
Riferimento
- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
Riferimento
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
Riferimento
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133
Methyl a-D-Glucopyranoside Raw materials
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- D(+)-Glucose
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%
Numero d'ordine:LE11861;LE3217;LE1695741
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:05
Prezzo ($):discuss personally
Email:18501500038@163.com
Methyl a-D-Glucopyranoside Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
97-30-3 (Methyl a-D-Glucopyranoside) Prodotti correlati
- 7801-09-4(β-D-Galactopyranoside, methyl 2,4-di-O-methyl-)
- 3006-40-4(β-D-Galactopyranoside, methyl 6-deoxy-2,4-di-O-methyl-)
- 1109227-83-9(6-O-α-D-Glucopyranosyl-D-glucitol and 1-O-α-D-Glucopyranosyl-D-mannitol (Mixture))
- 2296-43-7(β-L-Arabinopyranoside, methyl 2,3,4-tri-O-methyl-)
- 72983-16-5(α-D-Mannopyranoside, methyl 6-deoxy-2,3,4-tri-O-methyl-)
- 103488-98-8(1-O,2-O,3-O,4-O,6-O,7-O-Hexamethyl-alpha-L-glycero-D-manno-heptopyranose)
- 35939-74-3(β-L-Mannopyranoside, methyl 6-deoxy-2,3,4-tri-O-methyl-)
- 1041187-47-6(1-{3,4,5-tris(2-hydroxypropoxy)-6-{4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxy)methyloxan-3-yloxy}oxan-2-ylmethoxy}propan-2-ol)
- 793668-50-5(α-D-Glucopyranoside, hexadecyl 4-O-α-D-glucopyranosyl-)
- 58166-73-7(α-L-Rhamnopyranosyl-(1→6)-[β-D-glucopyranosyl-(1→2)]-D-glucose)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta